2-(2,3-Dichlorophenyl)butanoic acid
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Overview
Description
2-(2,3-Dichlorophenyl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a butanoic acid moiety attached to a 2,3-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)butanoic acid typically involves the reaction of 2,3-dichlorobenzene with butanoic acid derivatives. One common method is the Friedel-Crafts acylation, where 2,3-dichlorobenzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of butanol or butanal derivatives.
Substitution: Formation of substituted phenylbutanoic acids with various functional groups.
Scientific Research Applications
2-(2,3-Dichlorophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)butanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)butanoic acid
- 2-(3,4-Dichlorophenyl)butanoic acid
- 2-(2,3-Dichlorophenyl)propanoic acid
Uniqueness
2-(2,3-Dichlorophenyl)butanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H10Cl2O2 |
---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-6(10(13)14)7-4-3-5-8(11)9(7)12/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
HJNHHNWJOIGZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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